molecular formula C15H19F3N4O B12222370 N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide

Cat. No.: B12222370
M. Wt: 328.33 g/mol
InChI Key: FJHHBHYWDZFQJO-UHFFFAOYSA-N
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Description

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopenta[c]pyridazin ring, an azetidin ring, and a trifluoromethyl group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide typically involves multiple steps, including the formation of the cyclopenta[c]pyridazin ring, the azetidin ring, and the incorporation of the trifluoromethyl group. Common synthetic routes may include:

    Formation of the Cyclopenta[c]pyridazin Ring: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases.

    Formation of the Azetidin Ring: This can be achieved through cyclization reactions involving azetidin precursors.

    Incorporation of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide
  • N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
  • N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide

Uniqueness

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide is unique due to its specific combination of structural features, including the trifluoromethyl group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H19F3N4O

Molecular Weight

328.33 g/mol

IUPAC Name

N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-4,4,4-trifluoro-N-methylbutanamide

InChI

InChI=1S/C15H19F3N4O/c1-21(14(23)5-6-15(16,17)18)11-8-22(9-11)13-7-10-3-2-4-12(10)19-20-13/h7,11H,2-6,8-9H2,1H3

InChI Key

FJHHBHYWDZFQJO-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN(C1)C2=NN=C3CCCC3=C2)C(=O)CCC(F)(F)F

Origin of Product

United States

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